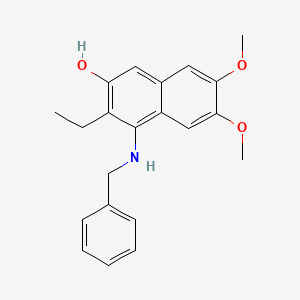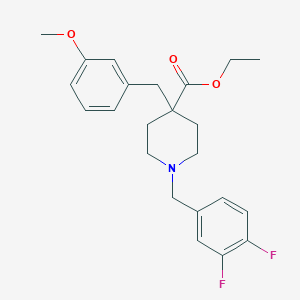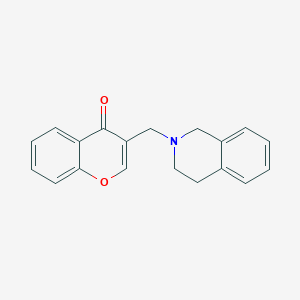![molecular formula C20H21Cl2N3O4S B4961992 1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B4961992.png)
1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. This compound has been studied extensively due to its potential therapeutic applications in various diseases, including cardiovascular diseases, neurological disorders, and cancer.
Mecanismo De Acción
1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide acts as a selective antagonist of the adenosine A1 receptor, which is a G protein-coupled receptor that is widely distributed in the body. Adenosine A1 receptors are involved in various physiological processes, including regulation of heart rate, blood pressure, and neurotransmitter release. By blocking the adenosine A1 receptor, this compound can modulate these physiological processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cardiovascular diseases, this compound has been shown to reduce myocardial infarct size, improve cardiac function, and decrease the release of inflammatory cytokines. In neurological disorders, this compound has been shown to improve cognitive function, reduce seizure activity, and protect against neurodegeneration. In cancer, this compound has been shown to inhibit tumor growth, induce apoptosis, and reduce angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has several advantages for lab experiments, including its high selectivity for the adenosine A1 receptor, its potency, and its well-characterized pharmacological properties. However, this compound also has some limitations, including its low solubility, which can make it difficult to work with in certain experimental conditions.
Direcciones Futuras
There are several future directions for research on 1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide. One area of research is the development of more potent and selective adenosine A1 receptor antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in other diseases, such as diabetes, obesity, and inflammatory disorders. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its effects on different physiological processes.
Conclusion:
In conclusion, this compound is a selective antagonist of the adenosine A1 receptor that has potential therapeutic applications in various diseases. The synthesis of this compound is a complex process that requires expertise in organic chemistry. This compound has been extensively studied for its scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. Further research is needed to fully understand the potential therapeutic applications of this compound and its effects on different physiological processes.
Métodos De Síntesis
The synthesis of 1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide involves several steps, including the protection of the amine group, the coupling of the amino acid, and the deprotection of the amine group. The protected amine group is first coupled with the amino acid, followed by deprotection of the amine group to yield this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
1-[N-(2,5-dichlorophenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is cardiovascular diseases, where this compound has been shown to reduce myocardial ischemia and reperfusion injury. In addition, this compound has been studied for its potential use in the treatment of neurological disorders, such as Parkinson's disease, Alzheimer's disease, and epilepsy. This compound has also been investigated for its potential anticancer properties.
Propiedades
IUPAC Name |
1-[2-[N-(benzenesulfonyl)-2,5-dichloroanilino]acetyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O4S/c21-15-6-7-17(22)18(12-15)25(30(28,29)16-4-2-1-3-5-16)13-19(26)24-10-8-14(9-11-24)20(23)27/h1-7,12,14H,8-11,13H2,(H2,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTCLVNWTFWWSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)CN(C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-phenylethyl)-2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine hydrochloride](/img/structure/B4961928.png)
![4-benzyl-1-[(4-chlorobenzyl)sulfonyl]piperidine](/img/structure/B4961930.png)
![3-{[(3-nitrophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B4961934.png)
![4-ethoxy-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4961940.png)
![1-(4-bromophenyl)-N-[2-(2-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4961948.png)
![2-[(4-chlorobenzyl)thio]-7-isopropyl-3-phenyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4961952.png)

![3-(4-chlorophenyl)-7-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4961973.png)
![N-benzyl-3-{[1-(1H-imidazol-2-ylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4961980.png)

![1-(1-cyclohexen-1-yl)-3-[(1,1-dimethyl-2-propyn-1-yl)amino]-1-propanone](/img/structure/B4962004.png)
